molecular formula C10H7NO3 B044699 4-Nitro-1-naphthol CAS No. 605-62-9

4-Nitro-1-naphthol

Cat. No. B044699
CAS RN: 605-62-9
M. Wt: 189.17 g/mol
InChI Key: AUIRNGLMBHIITH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-1-naphthol and its derivatives involves reactions with α-functionalized ketones and related compounds, leading to the formation of naphtho[1,2-d][1,3]oxazoles. This process highlights the compound's reactivity and the potential for creating complex molecules in a single synthetic operation, showcasing its versatility in organic synthesis (Aljaar et al., 2013).

Molecular Structure Analysis

4-Nitro-1-naphthol exhibits a structure that allows for detailed spectroscopic and quantum-chemical studies, with investigations into its structural nonrigidity impacting absorption spectra. The molecule's optimized structure, analyzed through molecular dynamics, reveals insights into the nitrosogroup rotation and the potential interaction centers with proton donor solvents, providing a deeper understanding of its chemical behavior (Zharkova et al., 2009).

Chemical Reactions and Properties

4-Nitro-1-naphthol participates in a variety of chemical reactions, including direct intermolecular proton and hydrogen transfer with alcohols, which is influenced significantly by the solvent environment. These reactions demonstrate the compound's role as a photoacid and its behavior under different conditions, providing insight into its reactivity and the influence of solvent clusters on reaction mechanisms (Fengjin Zhang et al., 2018).

Physical Properties Analysis

The physical properties of 4-Nitro-1-naphthol, such as its absorptivity and reactivity with different metal ions, have been studied through colorimetric determinations, showcasing its utility in detecting and quantifying metal ions in various mediums. These studies emphasize the compound's sensitivity and specificity, underlining its potential applications in analytical chemistry (Yun & Choi, 2000).

Chemical Properties Analysis

The chemical properties of 4-Nitro-1-naphthol, including its interaction with metals and role as a ligand in coordination compounds, have been extensively explored. It forms complexes with various metals, demonstrating its capacity as a chelating agent and its versatility in forming diverse coordination compounds. These studies provide valuable information on the compound's chemical behavior and its potential applications in creating new materials and catalysts (Gurrieri & Siracusa, 1971).

Scientific Research Applications

Multifunctional Material Systems

  • Scientific Field: Structural Chemistry .
  • Application Summary: 1-Naphthols, including 4-Nitro-1-naphthol, are used in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability .
  • Methods of Application: The study involved systematic molecular modeling of 1-naphthols, studying how the type and position of a substituent influence the reactivity and properties .
  • Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable when both substituents are in the same benzene ring .

Proton and Hydrogen Transfer Studies

  • Scientific Field: Physical Chemistry .
  • Application Summary: 4-Nitro-1-naphthol is used in studies observing stepwise intermolecular proton and hydrogen transfer between alcohols and the triplet state of 4-nitro-1-naphthol .
  • Methods of Application: The study involved nanosecond transient absorption measurements and transient resonance Raman spectroscopy studies combined with theoretical calculations .
  • Results: The study revealed the reaction mechanism to be stepwise deprotonation, hydrogen abstraction, and protonation .

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field: Nanotechnology .
  • Application Summary: 4-Nitro-1-naphthol is used in the catalytic reduction of 4-nitrophenol (4-NP). This reaction has become a benchmark to assess the activity of nanostructured materials .
  • Methods of Application: The study involved the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
  • Results: The study found that the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion control catalytic activity .

Synthesis of N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Nitro-1-naphthol is used in the synthesis of N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide .
  • Methods of Application: The study involved dissolving 200 mg of 4-nitro-1-naphthylamine (4-N1NA) in 1.0 mL conc. H2SO4 .
  • Results: The study did not provide specific results or outcomes .

Anti-Corrosion Materials

  • Scientific Field: Material Science .
  • Application Summary: 1-Naphthols, including 4-Nitro-1-naphthol, are used as anti-corrosion materials due to the high stability of the aromatic structure coupled with polarity given by the substituents .
  • Methods of Application: The study involved systematic molecular modeling of 1-naphthols, studying how the type and position of a substituent influence the reactivity and properties .
  • Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable when both substituents are in the same benzene ring .

Biological Activity

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Nitro compounds, including 4-Nitro-1-naphthol, display a wide spectrum of activities that include antineoplastic, antibiotic, antihypertensive, antiparasitic, tranquilizers and even herbicides, among many others .
  • Methods of Application: The study involved the synthesis of new bioactive molecules with the nitro group (NO2) as an efficient scaffold .
  • Results: The study found that most nitro molecules exhibit antimicrobial activity, and several of the compounds may be further studied as lead compounds for the treatment of H. pylori, P. aeruginosa, M. tuberculosis and S. mutans infections, among others .

Safety And Hazards

4-Nitro-1-naphthol can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used when handling this compound .

Future Directions

4-Nitro-1-naphthol has potential applications in various fields. For instance, it has been used as a novel charge transfer acceptor in the pharmaceutical analysis of some quinolones and cephalosporins . It also has potential applications in the development of efficient multifunctional material systems .

properties

IUPAC Name

4-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRNGLMBHIITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209238
Record name 4-Nitro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-naphthol

CAS RN

605-62-9
Record name 4-Nitro-1-naphthol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-naphthol
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Record name 605-62-9
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Record name 4-Nitro-1-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
F Zhang, D Zhang, Y Du, P Jin, Y Zhao… - Physical Chemistry …, 2018 - pubs.rsc.org
… We present nanosecond transient absorption measurements relating to kinetics and the characteristic absorption of key intermediates upon the excitation of 4-nitro-1-naphthol in …
Number of citations: 0 pubs.rsc.org
J Dang, H Liu, X Yang, Y Zhang, Y Xie, Y Li, J Pu… - Bioorganic & medicinal …, 2013 - Elsevier
… At pH from 5.5 to 7.6, absorptivity of 4-nitro-1-naphthol at 450 nm is … Hence, 4-nitro-1-naphthol is favorable to prepare … at neutral or slightly acidic pH, 4-nitro-1-naphthol (4NNP) is a better …
Number of citations: 0 www.sciencedirect.com
HH Hodgson, E Kilner - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… , and 0.47 gram of 4-nitro-1 -naphthol, respectiyely. Isolation of … The colour of the 4-nitro-1 -naphthol suspension, however, … Evidently 4-nitro-1 -naphthol is nitrosated more rapidly than …
Number of citations: 0 pubs.rsc.org
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… Nitro- 1-naphthylamine (20 g.) was boiled (5 hours) with 10% aqueous sodium hydroxide (200 cc), and the cooled solution acidified to precipitate 4-nitro-1-naphthol. This naphthol (10 g.…
Number of citations: 0 pubs.rsc.org
F Wang, H Sun, X Ren, K Zhang - Chemical Engineering Journal, 2017 - Elsevier
… The ion-pair reaction between anionic 4-nitro-1-naphthol and cationic propranolol increased the sorption of 4-nitro-1-naphthol. On BC700, propranolol generally prohibited the sorption …
Number of citations: 0 www.sciencedirect.com
AF Pozharskii, VA Ozeryanskii… - Russian journal of organic …, 1996 - elibrary.ru
… Synthesis of N-Substituted 1,8-Diamino-4-nitronaphthalene and 8-Amino-4-nitro-1-naphthol … SYNTHESIS OF N-SUBSTITUTED 1,8-DIAMINO-4-NITRONAPHTHALENE AND 8-AMINO-4-NITRO-1-NAPHTHOL …
Number of citations: 0 elibrary.ru
AF Pozharskii, VA Ozeryanskii… - Zhurnal Organicheskoi …, 1996 - hero.epa.gov
… Synthesis of N-methyl-substituted 1,8-diamino-4-nitronaphthalene and 8-amino-4-nitro-1-naphthol | Health & Environmental Research Online (HERO) | US EPA … Synthesis of N-methyl-substituted …
Number of citations: 0 hero.epa.gov
HH Hodgson, J Habeshaw - Journal of the Chemical Society …, 1942 - pubs.rsc.org
… hydroxide displaced chlorine readily at 56" from l-chloro-2-nitro-, I-chloro-4-nitro-, and 2-chloro-1-nitro-naphthalene to give the potassium salts of 2-nitro- and 4-nitro1-naphthol and l-…
Number of citations: 0 pubs.rsc.org
DA Lane, SS Fielder, SJ Townsend… - Polycyclic Aromatic …, 1996 - Taylor & Francis
The reaction of naphthalene with the OH radical was studied in a 10 m 3 smog chamber. Reaction products identified include 1,2-benzenedicarboxaldehyde, phthalic anhydride, …
Number of citations: 0 www.tandfonline.com
F Wang, H Sun, X Ren, Y Liu, H Zhu, P Zhang… - Environmental …, 2017 - Elsevier
… Inhibition of heavy metals for 4-nitro-1-naphthol was found to be the weakest due to the bridge effects of heavy metals between 4-nitro-1-naphtol and BC700. The higher polarizability of …
Number of citations: 0 www.sciencedirect.com

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